molecular formula C8H18Br2N2 B1598792 1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide CAS No. 5845-29-4

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

Cat. No. B1598792
CAS RN: 5845-29-4
M. Wt: 302.05 g/mol
InChI Key: KCYOYVPMBWCTJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide is a chemical compound with the following properties:



  • CAS Number : 5845-29-4

  • Molecular Formula : C<sub>8</sub>H<sub>18</sub>Br<sub>2</sub>N<sub>2</sub>

  • Molecular Weight : 302.05 g/mol

  • Physical Form : Powder



Synthesis Analysis

The synthesis of this compound involves introducing a bromine atom to the 3-position of the piperazine ring. Specific synthetic methods may vary, but it typically starts with the reaction of 4-methylpiperazine with a brominating agent.



Molecular Structure Analysis

The molecular structure consists of a piperazine ring with a methyl group at one end and a bromopropyl group at the other. The dihydrobromide salt form adds two bromine ions.



Chemical Reactions Analysis

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide can undergo various reactions, including substitution, elimination, and other transformations typical of alkyl halides.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Solubility : Soluble in water and organic solvents

  • Stability : Stable under normal conditions


Scientific Research Applications

  • Synthesis of Novel Compounds

    • Application: It can be used as a reagent to introduce propylamine group to the molecular skeleton .
  • Drug Discovery

    • Application: Its complex structure can enhance drug discovery efforts.
  • Synthesis of Photochemically and Thermally Reactive Azobenzene Rotaxane

    • Application: It can be used in the synthesis of photochemically and thermally reactive azobenzene rotaxane .
  • Synthesis of Indolocarbazole-Containing Rotaxane

    • Application: It can be used in the synthesis of indolocarbazole-containing rotaxane .
  • Synthesis of Active Topoisomerase I Inhibitors

    • Application: It can be used in the synthesis of indenoisoquinoline based active topoisomerase I inhibitors as anticancer agents .
    • Application: It is commonly used as a reagent to introduce propylamine group to the molecular skeleton .

Safety And Hazards


  • Causes skin and eye irritation.

  • May cause respiratory irritation.

  • Handle with care, use protective equipment, and avoid inhalation.

  • Dispose of properly according to regulations.


Future Directions

Research on this compound could explore its potential applications in drug development, organic synthesis, or other fields. Investigating its reactivity, biological activity, and pharmacological properties would be valuable.


properties

IUPAC Name

1-(3-bromopropyl)-4-methylpiperazine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2.2BrH/c1-10-5-7-11(8-6-10)4-2-3-9;;/h2-8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXWAIBJJHOUBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCBr.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

CAS RN

5845-29-4
Record name 1-(3-bromopropyl)-4-methylpiperazine dihydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 2
Reactant of Route 2
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 3
Reactant of Route 3
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 4
Reactant of Route 4
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 5
Reactant of Route 5
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide
Reactant of Route 6
Reactant of Route 6
1-(3-Bromopropyl)-4-methylpiperazine dihydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.